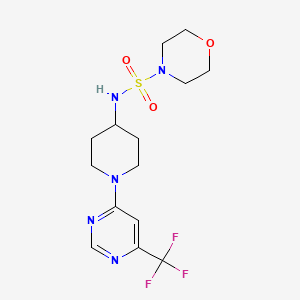

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide

Description

N-(1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide is a synthetic small molecule characterized by a trifluoromethyl-substituted pyrimidine core linked to a piperidine ring and a morpholine sulfonamide group. This compound is structurally tailored for applications in medicinal chemistry, particularly in targeting enzymes or receptors where pyrimidine derivatives are pharmacologically active.

Properties

IUPAC Name |

N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]morpholine-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20F3N5O3S/c15-14(16,17)12-9-13(19-10-18-12)21-3-1-11(2-4-21)20-26(23,24)22-5-7-25-8-6-22/h9-11,20H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJHPDZYHPGCCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NS(=O)(=O)N2CCOCC2)C3=NC=NC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20F3N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring with a trifluoromethyl group can be synthesized using 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine and tert-butyl 4-aminopiperidine-1-carboxylate in isopropanol with N,N-diisopropylethylamine (DIPEA) as a base.

Coupling with Piperidine: The pyrimidine derivative is then coupled with a piperidine derivative under suitable conditions to form the desired intermediate.

Introduction of the Morpholine Sulfonamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrimidine or piperidine rings.

Substitution: The trifluoromethyl group and other substituents on the pyrimidine ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Cancer Therapy

The compound exhibits promising anticancer properties, particularly through its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Research indicates that derivatives of pyrimidine-based compounds, including those incorporating piperidine and morpholine moieties, have shown enhanced cytotoxicity against cancer cells. For instance, studies have demonstrated that modifications to the piperidine structure can lead to increased potency against hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin .

Case Study: Anticancer Activity

A recent study highlighted a pyrimidine derivative that demonstrated significant cytotoxic effects through a three-component reaction leading to a spirocyclic structure. This structure was found to enhance interactions with protein binding sites, resulting in improved biological activity. The compound's mechanism involves the inhibition of critical pathways in cancer cell survival, making it a candidate for further development as an anticancer agent .

Neurological Applications

Research into the neurological applications of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide has revealed its potential as a pharmacological tool for studying neurodegenerative diseases. The compound's ability to modulate specific enzyme activities related to lipid metabolism suggests it could play a role in neuroprotective strategies.

Biochemical Mechanism

The compound has been studied for its effects on N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme implicated in neuroinflammatory processes. In vitro studies indicate that it can inhibit NAPE-PLD activity, which may help reduce neuroinflammation and protect neuronal cells from damage . This property positions it as a valuable tool for exploring therapeutic avenues in conditions such as Alzheimer's disease and multiple sclerosis.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its efficacy and safety profile. Research has focused on modifying various substituents on the core structure to enhance lipophilicity and biological activity.

Optimization Findings

In one study, modifications led to compounds with significantly improved inhibitory potency against NAPE-PLD, with some derivatives achieving nanomolar potency. The findings suggest that specific structural changes can lead to substantial increases in activity, indicating the importance of SAR studies in drug development .

Pharmacological Tool Compounds

The compound serves as a pharmacological tool for investigating various biological pathways. Its ability to selectively inhibit certain enzymes makes it useful for elucidating mechanisms underlying disease processes.

Research Applications

For example, this compound has been employed in high-throughput screening assays aimed at identifying new therapeutic targets within lipid metabolic pathways . Such applications highlight its versatility beyond traditional therapeutic roles.

Mechanism of Action

The mechanism of action of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features of the Target Compound

- Core : Pyrimidine with a trifluoromethyl group at position 4.

- Linker : Piperidine ring at position 4 of the pyrimidine.

- Terminal Group : Morpholine-4-sulfonamide attached to the piperidine.

Comparative Analysis

The following compounds (derived from EP 4 374 877 A2 and other sources) share structural motifs with the target molecule but exhibit distinct modifications that influence their pharmacological profiles:

Functional Implications

Trifluoromethyl vs. Cyano/Methyl Substitutions: The trifluoromethyl group in the target compound enhances electrophilicity and metabolic stability compared to cyano/methyl groups, which are more polar but less stable under physiological conditions . Example: Cyano-substituted analogs () may exhibit reduced bioavailability due to higher solubility in aqueous environments.

Core Heterocycle Variations :

- Pyrimidine’s dual nitrogen atoms facilitate stronger π-π stacking and hydrogen-bonding interactions with aromatic residues in enzyme active sites.

- Naphthyridine cores (e.g., Goxalapladib) offer expanded π-systems for binding to larger hydrophobic pockets .

Terminal Group Modifications :

Biological Activity

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a trifluoromethyl-substituted pyrimidine moiety, a piperidine ring, and a morpholine sulfonamide group. Its molecular formula is with a molecular weight of approximately 346.35 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives with the piperidine nucleus have shown effectiveness against various bacterial strains, including resistant strains. The sulfonamide group is particularly noted for its role in enhancing antibacterial activity through enzyme inhibition pathways .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and urinary tract infections .

Anticancer Potential

Recent studies have highlighted the anticancer properties of related compounds. For example, pyrimidine-based derivatives have demonstrated potent inhibitory effects on cancer cell lines, showing IC50 values in the nanomolar range against specific types of cancer cells. This suggests that this compound may also possess similar anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide moiety interacts with active sites of target enzymes, leading to reduced activity and subsequent therapeutic effects.

- Cell Cycle Arrest : Some studies have reported that compounds with similar structures induce cell cycle arrest in cancer cells, promoting apoptosis and inhibiting proliferation .

- Antioxidant Properties : There is emerging evidence suggesting that certain derivatives may exhibit antioxidant activities, contributing to their overall therapeutic profile.

Case Studies

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide?

- Methodological Answer : Synthesis optimization requires attention to:

- Stepwise coupling : The trifluoromethylpyrimidine core (e.g., 6-(trifluoromethyl)pyrimidin-4-yl) is typically synthesized first, followed by piperidine and morpholine-sulfonamide coupling. Reaction conditions (e.g., solvent polarity, temperature) must balance reactivity and stability. For example, highlights pyrimidine sulfonamide synthesis using THF/H₂O mixtures and controlled heating (e.g., 50°C for 48 hours) to avoid decomposition of sensitive intermediates .

- Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (e.g., n-propanol) to isolate intermediates. reports yields of 54–72% after purification, emphasizing solvent selection (e.g., AcOEt for phase separation) .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., pyrimidine C4 vs. C2 positions) and detects conformational isomers. uses dihedral angles from crystallography to validate NMR assignments .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, particularly for trifluoromethyl groups (e.g., m/z peaks for CF₃ loss).

- HPLC : Monitor reaction progress (e.g., uses analytical HPLC to confirm reactant consumption) and assess purity (>95% for biological assays) .

Q. How can researchers design initial biological screening assays for this compound?

- Methodological Answer :

- Target selection : Prioritize kinases or enzymes with known sensitivity to pyrimidine-based inhibitors (e.g., notes trifluoromethyl groups enhance binding to hydrophobic enzyme pockets) .

- Assay conditions : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) for affinity measurements. Include controls for non-specific binding (e.g., ’s polymorphic forms show varying bioactivity due to crystal packing) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bioactivity across studies?

- Methodological Answer :

- Polymorph analysis : X-ray crystallography (e.g., ) reveals how hydrogen bonding (e.g., N–H⋯N interactions) and dihedral angles (e.g., 12.8° phenyl twist) influence solubility and target binding. For example, a 6° difference in dihedral angles between polymorphs can reduce binding affinity by 50% .

- Cocrystallization : Co-crystal structures with target proteins (e.g., kinases) identify critical interactions (e.g., morpholine sulfonamide’s oxygen atoms as hydrogen bond acceptors) .

Q. What computational strategies predict the impact of substituents on binding affinity?

- Methodological Answer :

- Density functional theory (DFT) : Calculate electron distribution in the trifluoromethyl group to assess its electron-withdrawing effects on pyrimidine ring reactivity.

- Molecular docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., ’s benzamide derivatives show improved docking scores with CF₃ groups) .

- SAR libraries : Synthesize analogs with varied substituents (e.g., replace morpholine with piperazine) and correlate docking scores with experimental IC₅₀ values.

Q. How do solvent and temperature conditions affect reaction selectivity in multi-step syntheses?

- Methodological Answer :

- Low-temperature coupling : demonstrates that reactions at -20°C reduce side products (e.g., over-sulfonylation) during pyrimidine functionalization .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in SNAr reactions, while non-polar solvents (e.g., toluene) favor cyclization steps.

Q. What strategies address low yields in final coupling steps (e.g., piperidine-morpholine linkage)?

- Methodological Answer :

- Activating agents : Use EDCI/HOBt or PyBOP to enhance coupling efficiency between piperidine and morpholine-sulfonamide.

- Microwave-assisted synthesis : Reduce reaction time from 48 hours to <6 hours (e.g., uses microwave conditions for similar piperazine-carbonyl couplings) .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in enzyme inhibition data across labs?

- Methodological Answer :

- Standardize assay protocols : Variability in ATP concentrations (e.g., 1 μM vs. 10 μM) or buffer pH (7.4 vs. 7.0) can alter IC₅₀ values.

- Control for compound stability : Pre-incubate the compound in assay buffer and quantify degradation via LC-MS (e.g., morpholine sulfonamides may hydrolyze under acidic conditions) .

Q. Why do SAR studies report conflicting trends for trifluoromethyl substituents?

- Methodological Answer :

- Steric vs. electronic effects : In some targets (e.g., CYP450 enzymes), the CF₃ group’s steric bulk dominates, reducing affinity despite its electron-withdrawing benefits. shows CF₃ improves metabolic stability but may hinder binding in rigid active sites .

Structural and Mechanistic Insights

Q. What role does intramolecular hydrogen bonding play in conformational stability?

- Methodological Answer :

- X-ray crystallography : identifies N–H⋯N hydrogen bonds that lock the pyrimidine and morpholine rings into a bioactive conformation (e.g., 86.1° dihedral angle between rings) .

- Dynamic NMR : Variable-temperature NMR detects conformational flipping in solution, which may explain reduced activity in flexible analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.